molecular formula C9H12N2O3 B2439372 Ethyl 6-amino-4-hydroxy-2-methylnicotinate CAS No. 887572-59-0

Ethyl 6-amino-4-hydroxy-2-methylnicotinate

Cat. No.: B2439372
CAS No.: 887572-59-0
M. Wt: 196.206
InChI Key: NOVMERCYVYOGES-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 6-amino-2-methyl-4-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)8-5(2)11-7(10)4-6(8)12/h4H,3H2,1-2H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVMERCYVYOGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=CC1=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6-amino-4-hydroxy-2-methylnicotinate typically involves the reaction of 6-amino-4-hydroxy-2-methylnicotinic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 6-amino-4-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-amino-4-hydroxy-2-methylnicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Ethyl 6-amino-4-hydroxy-2-methylnicotinate can be compared with other similar compounds, such as:

  • Ethyl 6-amino-4-hydroxy-2-methylpyridine-3-carboxylate
  • Ethyl 6-amino-4-hydroxy-2-methylbenzoate

These compounds share similar structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 6-amino-4-hydroxy-2-methylnicotinate (CAS Number: 887572-59-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid characterized by the presence of an ethyl ester, an amino group, and a hydroxyl group. Its molecular formula is C11_{11}H14_{14}N2_{2}O3_{3}.

PropertyValue
Molecular FormulaC11_{11}H14_{14}N2_{2}O3_{3}
Molecular Weight226.24 g/mol
IUPAC NameThis compound

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and affect cellular processes such as signal transduction and gene expression. The compound may bind to various receptors or enzymes, influencing metabolic pathways relevant to disease states.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. For example, a study highlighted that derivatives of the compound showed zone of inhibition values ranging from 10 to 29 mm against various bacterial strains .

Anticancer Properties

The anticancer potential of this compound has also been explored. In cell line studies, the compound exhibited cytotoxic effects against several cancer types, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results indicated that it could be a promising candidate for further development as an anticancer agent .

Case Studies

  • Anticoccidial Activity : A series of studies evaluated similar compounds related to this compound for their anticoccidial activity against Eimeria tenella in poultry. One study reported that certain derivatives had an anticoccidial index indicating high efficacy at doses around 27 mg/kg .
  • Cytotoxicity Testing : Another study assessed the cytotoxicity of synthesized conjugates involving this compound against cancer cell lines. The results showed promising activity, suggesting that modifications to the compound could enhance its biological effects .

Future Research Directions

Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, optimal dosing strategies, and potential synergistic effects with other therapeutic agents are critical for developing this compound as a viable therapeutic option.

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